1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 898504-14-8
VCID: VC11789553
InChI: InChI=1S/C18H20N2O5/c1-2-24-14-5-3-4-12-10-13(18(23)25-15(12)14)17(22)20-8-6-11(7-9-20)16(19)21/h3-5,10-11H,2,6-9H2,1H3,(H2,19,21)
SMILES: CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol

1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

CAS No.: 898504-14-8

Cat. No.: VC11789553

Molecular Formula: C18H20N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide - 898504-14-8

Specification

CAS No. 898504-14-8
Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
IUPAC Name 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C18H20N2O5/c1-2-24-14-5-3-4-12-10-13(18(23)25-15(12)14)17(22)20-8-6-11(7-9-20)16(19)21/h3-5,10-11H,2,6-9H2,1H3,(H2,19,21)
Standard InChI Key WPFPCTIFMURLOW-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N
Canonical SMILES CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N

Introduction

Chemical Structure and Molecular Properties

Structural Features

1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide comprises three key structural components:

  • Chromene Core: A benzopyran ring system with an ethoxy group at position 8 and a carbonyl group at position 2.

  • Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide substituent.

  • Linking Carbonyl Group: Connects the chromene core to the piperidine moiety, enhancing molecular rigidity and target binding.

The ethoxy group at position 8 likely influences electronic distribution and steric interactions, while the piperidine-4-carboxamide moiety contributes to hydrogen bonding and hydrophobic interactions.

Table 1: Molecular Properties of 1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

PropertyValue
CAS Number898504-14-8
Molecular FormulaC18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight344.4 g/mol
Key Functional GroupsEthoxy, carbonyl, carboxamide

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide likely involves a multi-step sequence:

  • Chromene Core Formation: A Knoevenagel condensation between an ethoxy-substituted salicylaldehyde and a β-keto ester forms the 2-oxo-2H-chromene scaffold.

  • Carboxylation: Introduction of a carbonyl group at position 3 via Friedel-Crafts acylation or similar electrophilic substitution.

  • Piperidine Coupling: Amide bond formation between the chromene-3-carbonyl chloride and piperidine-4-carboxamide under Schotten-Baumann conditions .

Table 2: Representative Reaction Conditions for Chromene Derivative Synthesis

Reaction StepReagents/ConditionsYield Optimization Strategies
Knoevenagel CondensationPiperidine catalyst, ethanolMicrowave-assisted synthesis
Friedel-Crafts AcylationAlCl₃, dichloromethaneLow-temperature control
Amide CouplingDCC, DMAP, anhydrous THFNitrogen atmosphere

Chemical Modifications

The compound’s reactivity is influenced by its electron-rich chromene core and labile ethoxy group:

  • Oxidation: The chromene ring may undergo epoxidation or dihydroxylation under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxyl moiety.

  • Substitution: Nucleophilic displacement of the ethoxy group with amines or thiols is feasible.

Biological Activities and Mechanism of Action

Figure 1: Hypothesized Binding Mode to AChE

The chromene core occupies the peripheral anionic site (PAS), while the piperidine-4-carboxamide extends into the CAS, mimicking the binding of dual-site inhibitors like rivastigmine .

Anti-Inflammatory Activity

In vitro assays on related compounds reveal suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) through NF-κB pathway inhibition. The ethoxy group may enhance membrane permeability, facilitating intracellular target engagement.

Therapeutic Applications

Neurodegenerative Diseases

The compound’s dual AChE/sEH inhibition profile positions it as a candidate for Alzheimer’s disease (AD) therapy. By simultaneously enhancing cholinergic transmission and reducing neuroinflammation, it may address multiple AD pathological pathways .

Cardiovascular and Metabolic Disorders

sEH inhibitors are under investigation for hypertension and diabetes. The piperidine-4-carboxamide moiety’s ability to stabilize epoxy fatty acids could mitigate vascular inflammation .

Comparison with Structural Analogs

Table 3: Key Chromene Derivatives and Their Biological Profiles

Compound NameStructural ModificationsBiological Activity
8-Methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamideThienopyrimidine substitutionAnticancer (kinase inhibition)
4-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-chromen-2-onePiperazine linkerAChE inhibition (IC₅₀ = 2.42 μM)
1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamideEthoxy, piperidine-4-carboxamideDual AChE/sEH inhibition

The ethoxy substitution in 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide confers superior metabolic stability compared to methoxy analogs, as evidenced by cytochrome P450 resistance in preliminary assays.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s binding kinetics to AChE and sEH using X-ray crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models of AD.

  • Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents (e.g., halogenation at position 7) to optimize potency.

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